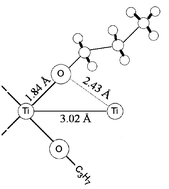Study of the formation of mesoporous titania via a template approach and of subsequent Li insertion†
Journal of Materials Chemistry Pub Date: 2002-10-03 DOI: 10.1039/B204051D
Abstract
Mesostructured titania was prepared according to Rao et al. using


Recommended Literature
- [1] Dendritic unzipped carbon nanofibers enable uniform loading of surfactant-free Pd nanoparticles for the electroanalysis of small biomolecules†
- [2] Technical tip: high-resolution isolation of nanoparticle–protein corona complexes from physiological fluids†
- [3] Facile and homogeneous decoration of RuO2nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds†
- [4] Preparation of Ru–Pt bimetallic monolayer on nanoporous gold film electrode and its application as an ultrasensitive sensor for determination of methionine
- [5] Book reviews
- [6] Microstructure and magnetic properties of a novel 10-H hexagonal perovskite nanosheet in a Bi–Fe–Cr–O system
- [7] Contents list
- [8] Fiber-shaped perovskite solar cells with 5.3% efficiency†
- [9] Contents list
- [10] Controlling the fractal dimension in self-assembly of terpyridine modified insulin by Fe2+ and Eu3+ to direct in vivo effects†










